molecular formula C11H20F2N2O2 B1405012 (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine CAS No. 1407997-77-6

(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

Cat. No.: B1405012
CAS No.: 1407997-77-6
M. Wt: 250.29 g/mol
InChI Key: LDLHTVXAQWRDGH-MRVPVSSYSA-N
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Description

®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylaminomethyl substituent, and two fluorine atoms on the pyrrolidine ring The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,4-difluorobutane derivative.

    Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced via a nucleophilic substitution reaction using a methylamine derivative.

    Protection with Boc Group: The Boc protecting group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification and Isolation: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atoms with other substituents using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in azide or nitrile derivatives.

Scientific Research Applications

®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of chiral drugs with specific biological activities.

    Organic Synthesis:

    Biological Studies: The compound is used in studies to investigate the effects of fluorine substitution on biological activity and metabolic stability.

    Industrial Applications: It is employed in the production of agrochemicals, polymers, and materials with specialized properties.

Mechanism of Action

The mechanism of action of ®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the chiral center can influence the binding affinity and selectivity of the compound. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine: The enantiomer of the compound with the (S)-configuration.

    1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: A similar compound lacking the methyl group on the amine.

    1-Boc-2-(methylaminomethyl)pyrrolidine: A similar compound without the fluorine atoms.

Uniqueness

®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is unique due to the combination of its chiral center, fluorine atoms, and Boc protecting group. This combination imparts specific chemical and biological properties, such as increased metabolic stability, enhanced binding affinity, and improved selectivity in biological systems. The presence of fluorine atoms can also influence the compound’s lipophilicity and electronic properties, making it a valuable tool in drug design and development.

Properties

IUPAC Name

tert-butyl (2R)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHTVXAQWRDGH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@@H]1CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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